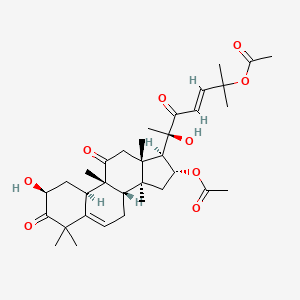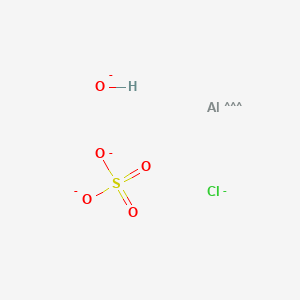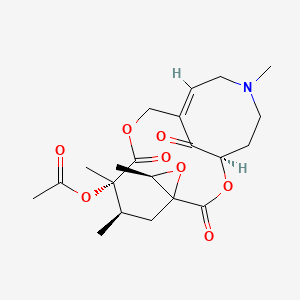
D-Cysteine, N-methyl-
Übersicht
Beschreibung
D-Cysteine, N-methyl- is a derivative of the amino acid cysteine, where the amino group is methylatedCysteine itself is a semi-essential amino acid with a thiol side chain that often participates in enzymatic reactions as a nucleophile .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D-Cysteine, N-methyl- typically involves the methylation of the amino group of D-cysteine. One common method is the reaction of D-cysteine with methyl iodide in the presence of a base such as sodium hydroxide. This reaction proceeds under mild conditions and yields N-methyl-D-cysteine as the primary product .
Industrial Production Methods
Industrial production of D-Cysteine, N-methyl- may involve more scalable methods such as the use of methylating agents in large reactors. The process often includes steps for purification and crystallization to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
D-Cysteine, N-methyl- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.
Reduction: The disulfide bonds can be reduced back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Thiols.
Substitution: Various alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
D-Cysteine, N-methyl- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of D-Cysteine, N-methyl- involves its interaction with various molecular targets and pathways:
Molecular Targets: It interacts with enzymes such as carboxypeptidase A1 and influences the activity of transcription factors like FoxO1 and FoxO3a.
Pathways Involved: It plays a role in the regulation of oxidative stress and cellular signaling pathways, particularly those involved in neural progenitor cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Cysteine: The L-isomer of cysteine, which is more commonly found in nature and used in protein synthesis.
N-Acetylcysteine: An acetylated derivative of cysteine used as an antioxidant and in the treatment of acetaminophen overdose.
Cystine: The oxidized dimer form of cysteine, linked by a disulfide bond.
Uniqueness of D-Cysteine, N-methyl-
D-Cysteine, N-methyl- is unique due to its methylated amino group, which imparts different chemical properties and biological activities compared to its non-methylated counterparts. This modification can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry .
Eigenschaften
IUPAC Name |
(2S)-2-(methylamino)-3-sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S/c1-5-3(2-8)4(6)7/h3,5,8H,2H2,1H3,(H,6,7)/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOOXRTYGGLORL-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CS)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H](CS)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428228 | |
| Record name | D-Cysteine, N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95244-61-4 | |
| Record name | D-Cysteine, N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-Bis[dimethyl[2-(5-norbornen-2-yl)ethyl]silyl]benzene](/img/structure/B1609418.png)








![[(E)-2-phenylethenyl] (2S,4aS,6aR,6aR,6bS,8aR,10S,12aS,14bR)-10-acetyloxy-2,4a,6a,6a,6b,9,9,12a-octamethyl-13-oxo-1,3,4,5,6,7,8,8a,10,11,12,14b-dodecahydropicene-2-carboxylate](/img/structure/B1609435.png)
![sodium;2-[(Z)-[butan-2-yl(oxido)azaniumylidene]methyl]benzenesulfonate](/img/new.no-structure.jpg)



